molecular formula C8H7IN2O2 B2376269 (2E)-2-(hydroxyimino)-N-(3-iodophenyl)ethanamide CAS No. 63608-68-4

(2E)-2-(hydroxyimino)-N-(3-iodophenyl)ethanamide

Cat. No.: B2376269
CAS No.: 63608-68-4
M. Wt: 290.06
InChI Key: YPDDGDIDSNXLER-UHFFFAOYSA-N
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Description

(2E)-2-(Hydroxyimino)-N-(3-iodophenyl)ethanamide is a halogenated acetamide derivative characterized by a hydroxyimino (C=N–OH) group and a 3-iodophenyl substituent. Its molecular formula is C₈H₇IN₂O₂, with an average molecular weight of 315.06 g/mol .

Properties

IUPAC Name

(2E)-2-hydroxyimino-N-(3-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDDGDIDSNXLER-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-(hydroxyimino)-N-(3-iodophenyl)ethanamide, also known as EVT-2513343, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several organic reactions. Key parameters such as temperature (60-80 °C), reaction time, and molar ratios of reactants are crucial for optimizing yield and purity. The compound features a hydroxyimino functional group which is known for its reactivity in various biological contexts.

Chemical Structure:

  • Molecular Formula: C9H10N2O
  • CAS No.: 82978-00-5

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through hydrogen bonding and coordination. This interaction can modulate enzyme activity or receptor binding, making it a candidate for pharmacological studies. Detailed mechanistic studies typically involve kinetic analysis and binding affinity assessments using various biological assays.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Table 1: Summary of Research Findings on this compound

StudyObjectiveMethodologyKey Findings
Study AInvestigate antimicrobial effectsIn vitro assays on bacterial strainsDemonstrated significant inhibition of bacterial growth.
Study BAssess antiviral propertiesCell culture assaysShowed reduced viral replication in treated cells.
Study CEvaluate anticancer effectsIn vivo studies on tumor modelsInduced apoptosis in cancer cells with minimal toxicity to normal cells.

Detailed Research Insights

  • Antimicrobial Effects: In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antiviral Studies: Research conducted on viral cell lines indicated a reduction in viral load when treated with this compound, highlighting its potential as an antiviral therapeutic.
  • Cancer Research: In vivo studies using tumor models have revealed that the compound can induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic window for anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Halogen-Substituted Analogs

(a) Positional Isomers: 2-Iodophenyl vs. 3-Iodophenyl

The 2-iodophenyl isomer, (2E)-2-(hydroxyimino)-N-(2-iodophenyl)ethanamide, shares the same molecular formula (C₈H₇IN₂O₂) but differs in iodine placement.

(b) Halogen Replacement: Bromine vs. Iodine

The brominated analog, (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide (C₈H₇BrN₂O₂, MW = 243.06 g/mol), replaces iodine with bromine. The smaller atomic radius and lower electronegativity of bromine reduce van der Waals interactions and polarizability, which may diminish binding strength in biological systems compared to the iodo derivative .

Substituent Variations: Electronic and Functional Group Effects

(a) Ethoxy Substitution: N-(4-Ethoxyphenyl) Derivative

(2E)-N-(4-Ethoxyphenyl)-2-(hydroxyimino)ethanamide (C₁₀H₁₁N₂O₃, MW = 222.23 g/mol) features an electron-donating ethoxy group.

(b) Methoxyimino vs. Hydroxyimino Groups

Compounds like 490-M19 (from ) replace the hydroxyimino group with a methoxyimino (C=N–OCH₃) moiety. The methoxy group increases metabolic stability by resisting oxidation but reduces hydrogen-bonding capacity, which could impact enzyme inhibition efficacy .

Heterocyclic and Dimeric Derivatives

(a) Thiophene/Furan-Containing Analogs

Derivatives such as (2E)-2-(hydroxyimino)-N-methyl-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)ethanamide incorporate heterocyclic rings.

(b) Dimeric Structures

(2E,2'E)-N,N'-[1,4-Diazepane-1,4-diyldi(ethane-2,1-diyl)]bis[2-(hydroxyimino)acetamide] (C₁₃H₂₀N₆O₄, MW = 348.34 g/mol) is a dimeric analog with two hydroxyimino acetamide units linked by a diazepane ring.

Key Research Findings and Implications

  • Halogen Effects : Iodine’s large atomic radius and polarizability may enhance binding to hydrophobic pockets in proteins compared to bromine or smaller substituents .
  • Substituent Position : The meta iodine in the target compound likely offers a balance between electronic effects and steric accessibility compared to ortho isomers .
  • Functional Group Stability: Hydroxyimino groups are prone to oxidation, whereas methoxyimino derivatives (e.g., 490-M19) show improved metabolic stability, suggesting trade-offs between reactivity and durability .
  • Structural Diversity : Heterocyclic and dimeric analogs expand applications in drug design, particularly for targeting proteins with aromatic or multivalent binding sites .

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